2'-O-MEM-Roxithromycin shares the core structure of Roxithromycin, a complex macrolide ring containing 14-membered and 16-membered lactone rings with several hydroxyl and methoxy functional groups []. The key difference lies in the modification at the 2' position of the sugar moiety. In Roxithromycin, a hydrogen atom is present at this position, whereas in 2'-O-MEM-Roxithromycin, a "2-methoxyethoxymethyl" group (CH3OCH2CH2OCH2O-) is attached []. This modification might alter some of the properties of the molecule compared to Roxithromycin.
As research on 2'-O-MEM-Roxithromycin is limited, a definitive mechanism of action cannot be established. However, based on its structural similarity to Roxithromycin, it is likely to share the same mechanism. Roxithromycin binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and ultimately stopping bacterial growth [].